![molecular formula C10H12N2 B3058801 1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane CAS No. 919106-12-0](/img/structure/B3058801.png)

1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane

Overview

Description

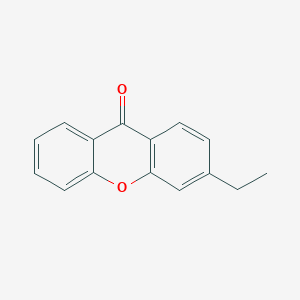

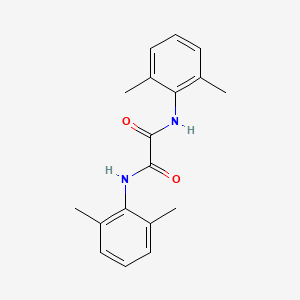

“1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane” is a chemical compound that belongs to the class of azabicyclo hexanes . It is a prevalent scaffold in natural products and synthetic bioactive compounds .

Synthesis Analysis

The synthesis of “this compound” involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . The reaction occurs via a rational reaction pathway based on intermolecular Br···Li coordination (SN2 process) .Molecular Structure Analysis

The molecular structure of “this compound” has been investigated using quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction techniques . The structure presents a single conformer of C2 symmetry with trans orientation of the methyl groups .Chemical Reactions Analysis

The reaction of “this compound” with electrophiles gives corresponding pyrrolidines and piperidine . The selectivity of the products in this reaction is controlled by equilibrium .Scientific Research Applications

Asymmetric Synthesis of Bioactive Compounds :

- Azabicyclo[3.1.0]hexane derivatives, obtained by Ti(IV)-mediated cyclopropanation, serve as intermediates for synthesizing pharmacologically active products. Selective rearrangement leads to pyrrolidinones, and ring opening reactions yield optically active dihydropyridinones and chiral tricyclopiperidinones (Jida, Guillot, & Ollivier, 2007).

Synthesis of Chiral Pyrrolidine Derivatives :

- Starting from (S)-pyroglutamic acid, chiral pyrrolidine derivatives such as 4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-ones have been synthesized. The absolute configuration of these compounds is determined using NMR spectra of bicyclic lactam intermediates (Nagasaka & Imai, 1997).

Valence-Bond Isomers of Heterocyclic Compounds :

- UV irradiation of certain pyridine derivatives leads to the formation of 1-azabicyclo[2,2,0]hexa-2,5-diene and 1-azatetracyclo[2,2,0,02,603,5]hexane, showcasing the first valence-bond isomers of a six-membered-ring heterocycle (Barlow, Dingwall, & Haszeldine, 1970).

Synthesis of Functionalized Spirooxindoles :

- Spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles have been synthesized using a one-pot three-component reaction. This method highlights the importance of azabicyclo[3.1.0]hexane derivatives in the creation of compounds with potential anticancer activity (Filatov et al., 2017).

Desymmetrization of Cyclopropenes :

- A copper-catalyzed desymmetrization/cycloaddition method has been developed to create azabicyclo[3.1.0]hexane-based heterocycles. This approach is notable for its high yields, excellent diastereoselectivities, and enantioselectivities, underlining the utility of azabicyclo[3.1.0]hexane in stereoselective synthesis (Yuan et al., 2018).

Synthetic Entry into Phosphonoazabicyclohexanes :

- The synthesis of 3-azabicyclo[3.1.0]hex-2-en-1-yl phosphonates involves a sequence including atom-transfer radical cyclization, highlighting another versatile application of azabicyclohexane derivatives in organic synthesis (Debrouwer, Heugebaert, Van Hecke, & Stevens, 2013).

Methods of Assembling the 3-Azabicyclo[3.1.0]Hexane Skeleton :

- Recent methods for constructing the 3-azabicyclo[3.1.0]hexane skeleton include annulation of new cycles to existing pyrrole or cyclopropane rings and simultaneous formation of two rings, demonstrating the versatility of this framework in organic synthesis (Ershov & Bardasov, 2016).

Properties

IUPAC Name |

1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-8(5-11-3-1)10-4-9(10)6-12-7-10/h1-3,5,9,12H,4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQJGESMXWQLHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10580323 | |

| Record name | 1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919106-12-0 | |

| Record name | 1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Bianthracene]-9,9',10,10'-tetrone](/img/structure/B3058730.png)